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Compound of Interest

Compound Name: 1-Butyl radical

CAS No.: 2492-36-6

Cat. No.: B10814794

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of hyperconjugation effects on the

structure, stability, and spectroscopic properties of the four butyl radical isomers: n-butyl, sec-

butyl, isobutyl, and tert-butyl. This document summarizes key quantitative data, details relevant

experimental and computational protocols, and provides visual representations of the

underlying chemical principles.

Introduction to Hyperconjugation in Alkyl Radicals
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a

σ-bond (typically C-H or C-C) into an adjacent, partially filled or empty p-orbital. In the context

of alkyl radicals, the singly occupied p-orbital on the radical carbon atom can accept electron

density from neighboring σ-bonds. This delocalization of electron density lowers the overall

energy of the system, thereby increasing the stability of the radical. The extent of

hyperconjugation is dependent on the number of adjacent σ-bonds that can effectively overlap

with the p-orbital, which in turn is influenced by the structure of the alkyl group.
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The stability of alkyl radicals follows the general trend: tertiary > secondary > primary > methyl.

This trend is primarily attributed to the increasing number of hyperconjugative interactions in

more substituted radicals.

Quantitative Data on Butyl Radical Isomers
The following tables summarize key computational and experimental data for the four butyl

radical isomers. The data presented allows for a direct comparison of their structural

parameters, relative stabilities, and spectroscopic signatures.

Geometrical Parameters
The geometry of the radical center and the surrounding atoms is influenced by

hyperconjugative effects. The radical carbon in alkyl radicals is typically sp² hybridized with a

trigonal planar or nearly planar geometry.

Radical Isomer
C-C Bond Lengths
(Å)

C-H Bond Lengths
(Å)

Bond Angles (°)

n-Butyl Cα-Cβ: 1.510 Cα-H: 1.085 ∠CαCβCγ: 112.5

Cβ-Cγ: 1.532 Cβ-H: 1.094 ∠HCH (α): 117.9

Cγ-Cδ: 1.528

sec-Butyl Cα-Cβ: 1.515 Cα-H: 1.084 ∠CβCαCγ: 119.8

Cα-Cγ: 1.515 Cβ-H: 1.093 ∠HCH (β): 107.9

Isobutyl Cα-Cβ: 1.512 Cα-H: 1.086 ∠CαCβCγ: 111.4

Cβ-Cγ: 1.530 Cβ-H: 1.095 ∠HCH (α): 118.0

tert-Butyl Cα-Cβ: 1.528 Cβ-H: 1.096 ∠CβCαCβ': 111.5

Note: The presented values are representative computational results from DFT (B3LYP) and

MP2 level of theory calculations. Actual values may vary slightly depending on the

computational method and basis set used.

Relative Stabilities
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The relative stabilities of the butyl radical isomers can be quantified by their heats of formation

(ΔfH°). A lower heat of formation indicates a more stable species.

Radical Isomer
Heat of Formation
(ΔfH°) (kJ/mol)

Relative Stability
(kJ/mol)

Number of
Hyperconjugative
C-H Bonds

n-Butyl 71.1 +17.1 2

Isobutyl 66.9 +12.9 1

sec-Butyl 63.2 +9.2 5

tert-Butyl 54.0 0 9

Note: Heats of formation are from the NIST Chemistry WebBook. Relative stability is calculated

with respect to the most stable isomer, the tert-butyl radical.

Hyperfine Coupling Constants from ESR Spectroscopy
Electron Spin Resonance (ESR) spectroscopy is a key technique for studying free radicals. The

hyperfine coupling constants (a) provide information about the distribution of the unpaired

electron density over the molecule.

Radical Isomer Nucleus
Hyperfine Coupling
Constant (a) in Gauss (G)

n-Butyl α-H 22.1

β-H 30.3

sec-Butyl α-H 21.3

β-H 24.7

Isobutyl α-H 21.8

β-H 35.1

tert-Butyl β-H 22.7
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Note: These are representative experimental values obtained from ESR studies of the radicals

in solution or trapped in matrices.

Experimental and Computational Protocols
Experimental Protocol: Electron Spin Resonance (ESR)
Spectroscopy
Objective: To generate and detect butyl radicals and to measure their hyperfine coupling

constants.

Methodology:

Radical Generation: Butyl radicals are typically generated in situ using one of the following

methods:

Photolysis: UV photolysis of di-tert-butyl peroxide in the presence of the corresponding

butane isomer (n-butane, isobutane) in a suitable solvent (e.g., cyclopropane) at low

temperatures (e.g., -100 °C). The photolytically generated tert-butoxy radicals abstract a

hydrogen atom from the butane to form the desired butyl radical.

Radiolysis: Gamma-ray or X-ray irradiation of the neat butane isomer or a solution thereof

in a solid matrix (e.g., an adamantane matrix) at cryogenic temperatures (e.g., 77 K).

Chemical Reaction: Reaction of a suitable precursor, such as a butyl halide, with a

reducing agent (e.g., tri-n-butyltin hydride and a radical initiator like AIBN) in a non-polar

solvent.

ESR Spectrometer Setup:

Microwave Frequency: X-band (~9.5 GHz) is commonly used.

Magnetic Field Modulation: 100 kHz modulation frequency with a modulation amplitude

optimized for resolution (typically 0.1 - 1.0 G).

Microwave Power: Set to a low level (e.g., 1-5 mW) to avoid saturation of the signal.
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Temperature Control: A variable temperature controller is used to maintain the desired

temperature, especially for studies in solution or for matrix-isolated samples.

Sample Preparation: For solution studies, the sample is placed in a quartz ESR tube. For

matrix isolation studies, the matrix is deposited on a cold finger within the ESR cavity.

Data Acquisition and Analysis:

The magnetic field is swept, and the first derivative of the microwave absorption is

recorded.

The g-factor is determined by calibration with a standard sample (e.g., DPPH).

Hyperfine coupling constants are measured from the spacing between the spectral lines.

Spectral simulations are often performed to confirm the assignment of the coupling

constants.

Computational Protocol: Density Functional Theory
(DFT) Calculations
Objective: To calculate the geometries, relative energies, and hyperfine coupling constants of

the butyl radical isomers.

Methodology:

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is

used.

Method:

Geometry Optimization: The molecular geometry of each butyl radical isomer is optimized

to find the minimum energy structure. A commonly used and reliable method is the B3LYP

functional with a suitable basis set, such as 6-31G(d) or a larger basis set like cc-pVTZ for

higher accuracy.

Frequency Calculation: Vibrational frequency calculations are performed at the optimized

geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain
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zero-point vibrational energies (ZPVE).

Energy Calculation: Single-point energy calculations are performed at the optimized

geometries using a higher level of theory or a larger basis set (e.g., CBS-QB3 or G4

theory) to obtain more accurate relative energies.

Hyperfine Coupling Constant Calculation: The isotropic Fermi contact hyperfine coupling

constants are calculated at the optimized geometries. The B3LYP functional with a basis

set specifically designed for ESR calculations, such as EPR-II or EPR-III, is often

employed for this purpose.

Analysis:

The calculated bond lengths, bond angles, and dihedral angles are analyzed to

understand the structure of the radicals.

The relative energies (including ZPVE corrections) are used to determine the order of

stability.

The calculated hyperfine coupling constants are compared with experimental ESR data to

validate the computational model and to aid in the interpretation of the experimental

spectra.

Visualizing Hyperconjugation and Stability
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

concepts of hyperconjugation and the resulting stability order of the butyl radicals.
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Hyperconjugation in the tert-butyl radical.
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Relative stability of butyl radical isomers.

Conclusion
The stability and properties of butyl radicals are significantly influenced by hyperconjugation.

The trend of stability, with the tertiary butyl radical being the most stable and the primary n-butyl

radical being the least stable among the isomers, is well-supported by both experimental data

from ESR spectroscopy and theoretical calculations. The number of adjacent C-H and C-C σ-

bonds that can donate electron density to the singly occupied p-orbital of the radical center

directly correlates with the observed stability. This in-depth understanding of hyperconjugation

effects in butyl radicals is crucial for predicting their reactivity and for designing molecules with

specific radical-mediated functionalities in fields such as polymer chemistry, materials science,

and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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